molecular formula C4H10O2 B8670636 1-Ethoxyethanol

1-Ethoxyethanol

Cat. No. B8670636
M. Wt: 90.12 g/mol
InChI Key: CAFAOQIVXSSFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598376B2

Procedure details

The 4,5-diacyl-[1,4,5]-oxadiazepines obtained in this reaction step can be obtained especially by precipitation from alcohols such as methanol, ethanol, propanol, isopropanol, methoxyisopropanol and ethoxyethanol. They are generally obtained in yields of from 40 to 76% and in a purity of more than 95%. It is not necessary, however, to isolate those intermediates; they can be introduced directly into the next step by replacing the solvent of reaction step (1) by the solvent of reaction step (2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4,5-diacyl-[1,4,5]-oxadiazepines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]O.[CH2:3]([OH:5])[CH3:4].[CH2:6]([OH:9])[CH2:7]C>C(O)(C)C>[CH3:3][O:5][C:6]([OH:9])([CH3:7])[CH3:1].[CH2:3]([O:5][CH:6]([OH:9])[CH3:7])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
4,5-diacyl-[1,4,5]-oxadiazepines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C)(C)O
Name
Type
product
Smiles
C(C)OC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07598376B2

Procedure details

The 4,5-diacyl-[1,4,5]-oxadiazepines obtained in this reaction step can be obtained especially by precipitation from alcohols such as methanol, ethanol, propanol, isopropanol, methoxyisopropanol and ethoxyethanol. They are generally obtained in yields of from 40 to 76% and in a purity of more than 95%. It is not necessary, however, to isolate those intermediates; they can be introduced directly into the next step by replacing the solvent of reaction step (1) by the solvent of reaction step (2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4,5-diacyl-[1,4,5]-oxadiazepines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]O.[CH2:3]([OH:5])[CH3:4].[CH2:6]([OH:9])[CH2:7]C>C(O)(C)C>[CH3:3][O:5][C:6]([OH:9])([CH3:7])[CH3:1].[CH2:3]([O:5][CH:6]([OH:9])[CH3:7])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
4,5-diacyl-[1,4,5]-oxadiazepines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C)(C)O
Name
Type
product
Smiles
C(C)OC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.